6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one
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Overview
Description
6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the fluorophenyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Quinoline Derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: Exhibit a range of pharmacological effects, including anti-inflammatory and antiviral activities.
Indole Derivatives: Widely studied for their diverse biological activities, such as antiviral, anticancer, and anti-inflammatory effects.
Uniqueness: 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one stands out due to its unique combination of a pteridine core with a fluorophenyl group and a sulfanyliden moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-(4-fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4OS/c1-18-11-10(12(20)17-13(18)19)16-9(6-15-11)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVRZVFUNNDYBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=S)NC1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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